diethylamine phosphate chemical structure and properties
diethylamine phosphate chemical structure and properties
An In-Depth Technical Guide to Diethylamine Phosphate
Introduction
Diethylamine phosphate, also known as diethylammonium dihydrogen phosphate, is an organic salt formed from the neutralization reaction between diethylamine and phosphoric acid.[1] With the chemical formula C₄H₁₄NO₄P, this compound presents as a white crystalline solid and is recognized for its utility in a range of scientific fields.[2][3][4] While it is prominently used as an auxiliary reagent in the research and development of ferroelectric and piezoelectric materials, its role as a versatile building block in organic synthesis makes it a compound of interest for drug development professionals.[1][5] This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, analytical characterization, applications, and handling protocols, grounded in established scientific principles and methodologies.
Chemical Structure and Physicochemical Properties
The fundamental identity of diethylamine phosphate is defined by its ionic structure, which consists of a diethylammonium cation and a dihydrogen phosphate anion. This structure dictates its physical and chemical behavior.
Molecular Structure
The compound is formed by the protonation of the nitrogen atom in diethylamine by one of the acidic protons of phosphoric acid. This results in an ionic bond between the positively charged diethylammonium ion and the negatively charged dihydrogen phosphate ion.
Caption: Ionic structure of Diethylamine Phosphate.
Physicochemical Properties
The compound's utility is largely dependent on its physical properties. It is a white to off-white crystalline powder or solid.[4][6] Key quantitative properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₄NO₄P | [2][5] |
| Molecular Weight | 171.13 g/mol | [1][2][5] |
| CAS Number | 68109-72-8 | [1][2][5] |
| Melting Point | 152-156 °C | [2][6][7] |
| Boiling Point | 330 °C | [2][4] |
| Appearance | White crystalline powder/solid | [3][4][8] |
| Solubility | Soluble in Water, DMSO, Methanol | [3][4] |
| Stability | Hygroscopic | [4][9] |
Synthesis, Purification, and Green Chemistry Considerations
The reliable production of high-purity diethylamine phosphate is crucial for research applications. The primary synthesis route is straightforward, but purification and environmental considerations are paramount for modern laboratory practices.
Synthesis Pathway
The most common and direct method for synthesizing diethylamine phosphate is the acid-base neutralization reaction between diethylamine and phosphoric acid.[1] This exothermic reaction yields the diethylammonium dihydrogen phosphate salt.
Green Chemistry in Synthesis
Modern synthetic approaches prioritize environmental responsibility.[1] Key considerations include:
-
Alternative Reagents: Replacing hazardous phosphorylating agents like phosphorus oxychloride (POCl₃) with less reactive and more environmentally benign alternatives is a significant advancement.[1]
-
Solvent Selection: Research has focused on substituting traditional halogenated or petroleum-based solvents with bio-derived solvents such as 2-methyltetrahydrofuran, which reduces environmental impact and improves process safety.[1] These green chemistry principles not only address environmental concerns but can also lead to economic benefits through increased efficiency and reduced waste management costs.[1]
Caption: General workflow for synthesis and purification.
Laboratory Protocol: Synthesis and Purification
This protocol describes a standard laboratory-scale synthesis. The causality behind adding the amine to the acid is to maintain control over the exothermic reaction by having the acid in excess initially.
Materials:
-
Diethylamine (reagent grade)
-
Orthophosphoric acid (85% w/w)
-
Ethanol (95%)
-
Deionized water
-
Ice bath, magnetic stirrer, round-bottom flask, addition funnel, Buchner funnel
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, prepare a solution of phosphoric acid by diluting 23.0 g (0.2 mol) of 85% phosphoric acid in 100 mL of ethanol. Place the flask in an ice bath and allow the solution to cool to 0-5 °C.
-
Neutralization: Slowly add 14.6 g (0.2 mol) of diethylamine to the stirred phosphoric acid solution via an addition funnel over 30-45 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.
-
Crystallization: Cool the reaction mixture again in an ice bath to initiate crystallization. If necessary, scratch the inside of the flask to induce crystal formation. Allow the mixture to stand at 4 °C overnight.
-
Isolation: Collect the resulting white precipitate by vacuum filtration using a Buchner funnel. Wash the crystals twice with 20 mL portions of cold ethanol to remove any unreacted starting materials.
-
Purification (Recrystallization): Transfer the crude product to a beaker and dissolve it in a minimum amount of a hot 9:1 water-ethanol mixture.[1] Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 50 °C to a constant weight.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. Each method provides a unique piece of structural or purity information, creating a self-validating system of analysis.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a cornerstone technique for structural confirmation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present. Characteristic peaks for N-H stretches (from the ammonium ion), P=O, and P-O-H bonds confirm the ionic structure.[11][12]
-
Mass Spectrometry (MS): MS is employed to verify the molecular weight of the constituent ions.[1][11]
-
X-ray Diffraction (XRD): For crystalline samples, XRD provides definitive information about the crystal structure and phase purity.[1]
Applications in Research and Drug Development
Diethylamine phosphate serves as a valuable reagent in several areas of chemical research and has potential applications in the pharmaceutical industry.
Organic Synthesis
The compound is a useful phosphitylating agent and a precursor in various organic syntheses.[6] It can be used to introduce a phosphate moiety into organic molecules, a critical step in the synthesis of many biologically active compounds and pharmaceuticals.[13] For instance, reactions involving diethylamine phosphate can be a pathway to creating phosphonamidates, which are important in medicinal chemistry.[13]
Materials Science
It is frequently used as an auxiliary material in the development of ferroelectric and piezoelectric materials.[1][5] These materials have applications in sensors, actuators, and electronic components.
Relevance to Drug Development
While not typically an active pharmaceutical ingredient (API) itself, its utility is significant:
-
Precursor for Organophosphorus Drugs: Many APIs contain phosphorus. The chemistry of compounds like diethyl phosphate (a related structure) is central to synthesizing nucleotide analogues and other drugs.[13][14] Diethylamine phosphate provides a reactive source of phosphate for building these complex molecules.
-
Counter-ion for APIs: The diethylammonium cation can serve as a counter-ion to form a salt with an acidic API. This is a common strategy in drug development to improve the physicochemical properties of a drug, such as its solubility, stability, and bioavailability.
Experimental Protocol: Phosphorylation of an Alcohol
This protocol provides a conceptual framework for using a phosphate source like diethylamine phosphate in a phosphorylation reaction, a key transformation in drug synthesis.
Objective: To phosphorylate a primary alcohol using a phosphitylating agent derived from a phosphate source.
Materials:
-
Diethylamine phosphate
-
Primary alcohol (e.g., Benzyl alcohol)
-
Coupling agent (e.g., DCC - Dicyclohexylcarbodiimide)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Reaction vessel, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry, 250 mL three-neck flask under an inert atmosphere, add 1.71 g (10 mmol) of diethylamine phosphate and 100 mL of anhydrous dichloromethane. Stir to form a suspension.
-
Substrate Addition: Add 1.08 g (10 mmol) of benzyl alcohol to the suspension.
-
Activation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 2.27 g (11 mmol) of DCC in 20 mL of anhydrous dichloromethane over 30 minutes. The DCC acts as a dehydrating and coupling agent, facilitating the formation of the phosphate ester.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Purification: Wash the filtrate with a mild acid (e.g., 5% HCl solution) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Isolation: Purify the resulting crude product by column chromatography on silica gel to yield the desired benzyl phosphate product.
Safety, Handling, and Storage
Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.
-
Hazards: Diethylamine phosphate is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8][12] It is also considered harmful if swallowed.[8]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat.[15] Work in a well-ventilated area or under a chemical fume hood.[8][15]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do so. Seek medical attention.[8][15]
-
Skin: Wash off with plenty of soap and water. Remove contaminated clothing.[15]
-
Inhalation: Move the person to fresh air.[8]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor.[8][15]
-
-
Storage: The compound is hygroscopic.[4][9] Store in a tightly closed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere.[4][9][15] Keep away from moisture and direct sunlight.[8]
-
Spill & Disposal: In case of a spill, soak up with inert absorbent material (e.g., clay, diatomaceous earth) and place it in a suitable container for disposal.[8][15] Dispose of waste material at an authorized site.[15]
Conclusion
Diethylamine phosphate is a fundamentally important organic salt with a well-defined structure and a versatile range of applications. For researchers in materials science and organic synthesis, it serves as a crucial reagent. For professionals in drug development, its value lies in its potential as a precursor for synthesizing complex organophosphorus molecules and as a tool for modifying the properties of active pharmaceutical ingredients. A thorough understanding of its synthesis, characterization, and safe handling is essential for leveraging its full potential in scientific innovation.
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